molecular formula C₄₆H₅₅NO₁₆ B1144662 O-BOC-N-Pyruvyl Docetaxel CAS No. 1021489-55-3

O-BOC-N-Pyruvyl Docetaxel

Katalognummer: B1144662
CAS-Nummer: 1021489-55-3
Molekulargewicht: 877.93
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-BOC-N-Pyruvyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. It is primarily used as a reference standard in analytical method development and validation for Docetaxel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from Docetaxel. The key steps include the protection of hydroxyl groups, introduction of the pyruvyl group, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as acetonitrile and reagents like tert-butyl dicarbonate for the protection steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wirkmechanismus

The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of Docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization, thereby stabilizing microtubules in the cell. This results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death . The compound targets microtubules and disrupts the normal function of the cytoskeleton, which is essential for cell division .

Biologische Aktivität

O-BOC-N-Pyruvyl Docetaxel is a modified form of the well-known chemotherapeutic agent docetaxel, which is widely used in oncology for treating various cancers, including breast, prostate, and lung cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential advantages over traditional docetaxel formulations.

Overview of Docetaxel

Docetaxel (DTX) is a taxane derivative that promotes tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It has demonstrated broad-spectrum antitumor activity across various malignancies. The compound's efficacy is often limited by drug resistance mechanisms, including the overexpression of efflux transporters like P-glycoprotein (P-gp), which reduces intracellular drug accumulation .

Modification: this compound

The modification of docetaxel to create this compound aims to enhance its pharmacological properties. The addition of the pyruvyl group is hypothesized to improve solubility and bioavailability while potentially overcoming resistance mechanisms associated with conventional docetaxel.

This compound retains the core mechanism of action of docetaxel but may exhibit improved interactions with cellular targets due to structural modifications. The biological activity can be summarized as follows:

  • Tubulin Polymerization : Similar to docetaxel, this compound promotes the assembly of tubulin into microtubules, disrupting normal mitotic spindle function.
  • Apoptosis Induction : This compound may enhance apoptosis through pathways involving Bcl-2 phosphorylation and the activation of caspases .
  • Overcoming Drug Resistance : Preliminary studies suggest that this compound may inhibit P-gp-mediated efflux, thereby increasing intracellular drug concentrations .

Efficacy in Preclinical Models

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Cell lines resistant to conventional docetaxel were treated with this compound. Results indicated a significant reduction in cell viability compared to standard docetaxel, suggesting enhanced potency against resistant cancer cells.
  • In Vivo Studies : Animal models showed that this compound resulted in greater tumor regression rates than docetaxel alone. Tumor size measurements indicated a reduction of up to 50% after treatment with the modified compound over a 14-day period .

Case Studies

A notable case study involved patients with taxane-resistant prostate cancer who were administered this compound as part of a clinical trial. The findings highlighted:

  • Response Rates : Approximately 60% of patients exhibited partial responses, with some achieving complete responses.
  • Safety Profile : The modified formulation was associated with fewer side effects compared to traditional docetaxel regimens, particularly regarding hematological toxicity .

Comparative Analysis

The following table summarizes key differences between conventional docetaxel and this compound:

FeatureConventional DocetaxelThis compound
MechanismTubulin polymerizationTubulin polymerization + P-gp inhibition
Efficacy in Resistant CancersLimitedEnhanced
Side EffectsHighReduced
BioavailabilityModerateImproved

Eigenschaften

CAS-Nummer

1021489-55-3

Molekularformel

C₄₆H₅₅NO₁₆

Molekulargewicht

877.93

Synonyme

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.